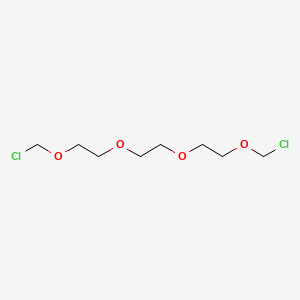
1,12-Dichloro-2,5,8,11-tetraoxadodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,12-Dichloro-2,5,8,11-tetraoxadodecane is an organic compound with the molecular formula C8H16Cl2O4 It is a member of the tetraoxadodecane family, which consists of compounds containing a dodecane backbone with four oxygen atoms and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,12-Dichloro-2,5,8,11-tetraoxadodecane typically involves the reaction of 1,12-dichlorododecane with ethylene glycol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the tetraoxadodecane structure. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,12-Dichloro-2,5,8,11-tetraoxadodecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced products.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of 1,12-dihydroxy-2,5,8,11-tetraoxadodecane.
Oxidation: Formation of dodecanedioic acid or other carboxylic acids.
Reduction: Formation of dodecane or other alkanes.
Scientific Research Applications
1,12-Dichloro-2,5,8,11-tetraoxadodecane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,12-Dichloro-2,5,8,11-tetraoxadodecane involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 1,12-Difluoro-2,5,8,11-tetraoxadodecane
- 1,12-Dibromo-2,5,8,11-tetraoxadodecane
- 1,12-Diiodo-2,5,8,11-tetraoxadodecane
Uniqueness
1,12-Dichloro-2,5,8,11-tetraoxadodecane is unique due to the presence of chlorine atoms, which impart specific reactivity and properties
Properties
CAS No. |
16721-83-8 |
|---|---|
Molecular Formula |
C8H16Cl2O4 |
Molecular Weight |
247.11 g/mol |
IUPAC Name |
1,2-bis[2-(chloromethoxy)ethoxy]ethane |
InChI |
InChI=1S/C8H16Cl2O4/c9-7-13-5-3-11-1-2-12-4-6-14-8-10/h1-8H2 |
InChI Key |
ZFHPMIQTOASUEL-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCl)OCCOCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















